3-[(3-METHYLBENZYL)AMINO]-4-(PHENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound characterized by its unique structural features This compound contains a tetrahydrothiophene ring, a phenylsulfonyl group, and a methylbenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Methylbenzylamine Moiety: This can be done through nucleophilic substitution reactions where the amine group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the amine group can act as a nucleophile in biochemical reactions. These interactions can modulate the activity of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine
- (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine
Uniqueness
(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methylbenzylamine moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
(3S,4R)-4-(benzenesulfonyl)-N-[(3-methylphenyl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-14-6-5-7-15(10-14)11-19-17-12-24(20,21)13-18(17)25(22,23)16-8-3-2-4-9-16/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFJIZSMKLUQT-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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